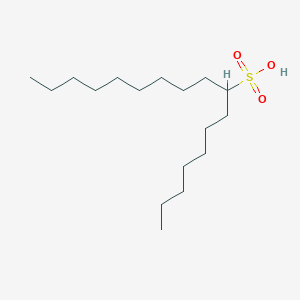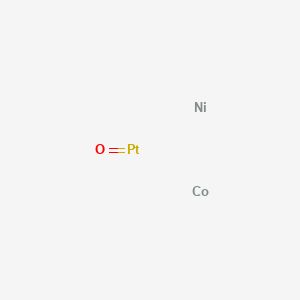
Cobalt;nickel;oxoplatinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt;nickel;oxoplatinum is a complex compound that combines the properties of cobalt, nickel, and platinum oxides. This compound is of significant interest due to its unique chemical and physical properties, which make it suitable for various industrial and scientific applications. The combination of these metals results in a material that exhibits enhanced catalytic activity, stability, and conductivity, making it a valuable component in advanced technological applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cobalt;nickel;oxoplatinum typically involves wet chemical methods. One common approach is the co-precipitation method, where aqueous solutions of cobalt, nickel, and platinum salts are mixed under controlled conditions. The pH of the solution is adjusted using a base, leading to the precipitation of the mixed metal hydroxides. These hydroxides are then calcined at high temperatures to form the desired oxide compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale co-precipitation followed by calcination. The process parameters, such as temperature, pH, and concentration of the metal precursors, are carefully controlled to ensure the formation of a homogeneous product with the desired properties. Advanced techniques like spray pyrolysis and sol-gel methods are also employed to produce high-purity and well-defined nanoparticles of this compound.
化学反応の分析
Types of Reactions
Cobalt;nickel;oxoplatinum undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the constituent metals and the reaction conditions.
Common Reagents and Conditions
Oxidation Reactions: Typically involve oxidizing agents such as oxygen or hydrogen peroxide. These reactions are often carried out at elevated temperatures to facilitate the formation of higher oxidation states.
Reduction Reactions: Commonly use reducing agents like hydrogen gas or sodium borohydride. These reactions are performed under controlled atmospheres to prevent unwanted side reactions.
Substitution Reactions: Involve the replacement of one ligand or atom with another. These reactions are usually carried out in solution with appropriate solvents and catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides of cobalt, nickel, and platinum, while reduction reactions can produce lower oxidation state compounds or even elemental metals.
科学的研究の応用
Cobalt;nickel;oxoplatinum has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions. Its high catalytic activity and stability make it a valuable component in catalytic converters and fuel cells.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents. The biocompatibility and magnetic properties of the compound make it suitable for targeted drug delivery and magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in cancer treatment and antimicrobial applications. The compound’s ability to generate reactive oxygen species (ROS) under certain conditions is being studied for its potential to kill cancer cells and bacteria.
Industry: Utilized in the production of advanced materials, such as high-performance batteries and supercapacitors. Its excellent electrical conductivity and stability make it an ideal material for energy storage devices.
作用機序
The mechanism by which cobalt;nickel;oxoplatinum exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic activity is attributed to the synergistic effects of cobalt, nickel, and platinum. These metals provide active sites for various chemical reactions, facilitating the conversion of reactants to products.
Reactive Oxygen Species (ROS) Generation: Under certain conditions, this compound can generate ROS, which can induce oxidative stress in cells. This property is being explored for its potential therapeutic applications in cancer treatment and antimicrobial therapy.
Magnetic Properties: The magnetic properties of the compound are due to the presence of cobalt and nickel, which are ferromagnetic materials. These properties are utilized in biomedical applications, such as MRI and targeted drug delivery.
類似化合物との比較
Cobalt;nickel;oxoplatinum is unique compared to other similar compounds due to its combination of properties from cobalt, nickel, and platinum. Some similar compounds include:
Nickel-cobalt oxalate: Known for its catalytic activity in oxygen evolution reactions.
Nickel-cobalt oxide: Used as an electrocatalyst for various reactions, including hydrogen evolution and oxygen reduction.
Platinum-cobalt alloys: Known for their high catalytic activity and stability in fuel cell applications.
特性
CAS番号 |
477963-75-0 |
|---|---|
分子式 |
CoNiOPt |
分子量 |
328.71 g/mol |
IUPAC名 |
cobalt;nickel;oxoplatinum |
InChI |
InChI=1S/Co.Ni.O.Pt |
InChIキー |
IYPFCZUFQPGWQK-UHFFFAOYSA-N |
正規SMILES |
O=[Pt].[Co].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phenyl-[2-(2-phenylphenyl)phenyl]methanone](/img/structure/B14244263.png)

![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)

![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
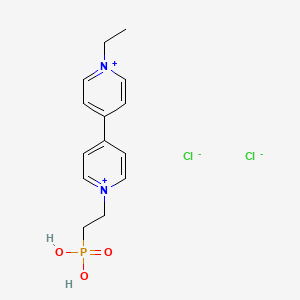
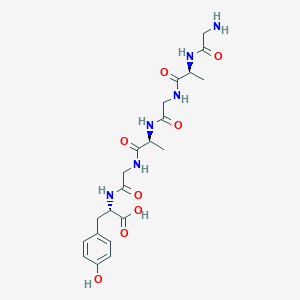
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)
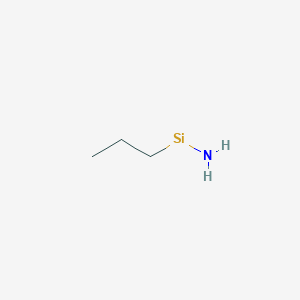
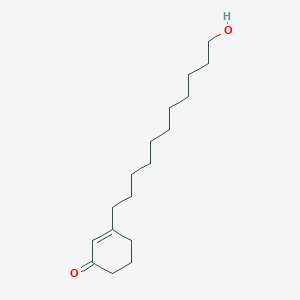
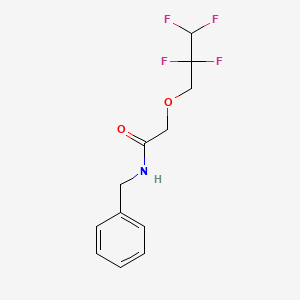
![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
